2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid

Regiochemistry Synthetic Intermediate Selection Angiotensin II Antagonists

Regioisomeric contamination during biphenyl intermediate procurement causes failed syntheses. This ortho,ortho'-disubstituted 2'-hydroxymethyl-2-carboxylic acid biphenyl (CAS 18773-63-2) is the sole validated intermediate for angiotensin II antagonist patented routes. • Regiospecific substitution confirmed by melting point (146 °C). • Bifunctional reactivity: carboxylic acid for amidation/esterification; hydroxymethyl for etherification/oxidation. • 95% purity standard; 97% grade available to minimize impurity accumulation in multi-step syntheses. Exact CAS matching eliminates risk of inactive 2',3- or 2',4-regioisomer substitution.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 18773-63-2
Cat. No. B103279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
CAS18773-63-2
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H12O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8,15H,9H2,(H,16,17)
InChIKeySPNSKYPCPQHXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid: Technical Baseline


2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 18773-63-2) is a biphenyl derivative with a hydroxymethyl group at the 2'-position and a carboxylic acid group at the 2-position (molecular formula C14H12O3, molecular weight 228.24 g/mol) . The compound has a reported melting point of 146 °C and a predicted boiling point of 432.3 ± 33.0 °C [1]. This compound is primarily employed as a synthetic intermediate in organic synthesis, with documented utility in the preparation of angiotensin II receptor antagonists and as a building block for dyes, pigments, and polymeric materials [2]. Commercial availability includes suppliers offering purities ranging from 95% to 97% . Notably, the regiochemistry of this compound—with ortho-substituent positioning of both functional groups relative to the biphenyl linkage—distinguishes it from regioisomeric analogs such as the 2',3- and 2',4-carboxylic acid variants, as well as from the hydroxymethyl-substituted angiotensin II antagonist intermediates that require a different substitution pattern .

Regiochemical specificity: ortho,ortho'-substitution pattern
Reported synthetic intermediate for angiotensin II antagonist synthesis
Also documented for dye, pigment, and polymer intermediate applications
Multiple purity grades available from commercial suppliers

Why Regioisomers Are Not Interchangeable


Generic substitution with regioisomeric hydroxymethyl-biphenyl-carboxylic acids—such as the 2',3-carboxylic acid (CAS 773872-29-0) or 2',4-carboxylic acid variants—is not scientifically valid due to fundamental differences in regiochemical reactivity and downstream synthetic outcomes . The ortho,ortho'-disubstitution pattern in CAS 18773-63-2 creates a distinct spatial arrangement of the carboxylic acid and hydroxymethyl groups relative to the biphenyl axis. This specific geometry governs both intramolecular hydrogen-bonding potential and steric accessibility during derivatization reactions . Furthermore, in applications involving angiotensin II antagonist synthesis, the 2'-hydroxymethyl-2-carboxylic acid framework serves as a critical intermediate for subsequent functionalization; the 3-carboxylic acid and 4-carboxylic acid regioisomers are documented as chemically distinct entities with different CAS registries and no demonstrated interchangeability in patented synthetic routes [1]. Procurement decisions must therefore be based on exact CAS registry matching rather than class-level assumptions of functional equivalence.

Regioisomer mismatch 2',3- or 2',4-carboxylic acid variants are chemically distinct entities; they are not interchangeable in reported syntheses.
Reactivity geometry Ortho,ortho'-positioning governs intramolecular hydrogen-bonding potential and steric accessibility during derivatization; substitution may alter reactivity.
Patent route specificity Documented angiotensin II antagonist synthetic routes require the 2-carboxylic acid regioisomer; using other regioisomers may not replicate reported outcomes.

Key Differentiation Evidence


Regiochemical Specificity: Ortho,Ortho'-Pattern

CAS 18773-63-2 possesses a unique ortho,ortho'-substitution pattern (carboxylic acid at position 2, hydroxymethyl at position 2') that distinguishes it from the commercially available regioisomers 2'-(hydroxymethyl)biphenyl-3-carboxylic acid (CAS 773872-29-0) and 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid . This specific substitution geometry is essential for the compound's utility as an intermediate in angiotensin II antagonist synthesis, where the relative positioning of functional groups determines subsequent derivatization outcomes [1].

Regiochemistry
Head-to-head
Ortho,ortho'- vs 3-/4-carboxylic acid regioisomers
Regiochemical identity must be verified; no documented interchangeability.
Distinct CAS numbers; positional isomerism changes chemical identity.
Regiochemistry Synthetic Intermediate Selection Angiotensin II Antagonists

Supplier Purity Gradients

Commercial suppliers offer CAS 18773-63-2 at purities ranging from 95% to 97% as verified by HPLC, NMR, and GC analytical methods . The 97% purity grade (Leyan) represents a 2% absolute improvement over the 95% baseline purity offered by multiple vendors, which may be relevant for applications requiring lower impurity burden in downstream synthetic steps .

Purity range
Specification review
95%–97% (supplier-reported)
Higher purity grade may reduce impurity burden in sensitive steps.
Suppliers report HPLC, NMR, GC verification; batch consistency review advised.
Purity Specification Quality Control Procurement Benchmarking

Angiotensin II Antagonist Synthesis Utility

The 2'-hydroxymethyl-2-carboxylic acid biphenyl framework is explicitly identified in patent literature as a synthetic intermediate for the preparation of angiotensin II receptor antagonists [1][2]. Specifically, 4-bromomethyl-2'-hydroxymethylbiphenyl derivatives, which can be prepared from 4'-bromomethylbiphenyl-2-carboxylic derivatives using hydride reagents, serve as key intermediates in antagonist synthesis [1]. This patent-validated utility is not documented for the 2',3-carboxylic acid or 2',4-carboxylic acid regioisomers, indicating that the ortho-carboxylic acid positioning is a structural determinant of synthetic pathway compatibility .

Synthetic utility
Class-level
Angiotensin II antagonist intermediate (patent-documented)
Reported pathway compatibility for the ortho,ortho'-regioisomer.
Regioisomeric analogs lack equivalent patent documentation for this application.
Angiotensin II Antagonists Pharmaceutical Intermediates Patent-Validated Synthesis

Melting Point Identity Verification

CAS 18773-63-2 exhibits a reported melting point of 146 °C [1]. This thermal property provides a quality control benchmark for verifying compound identity and purity upon receipt. The solid physical form at ambient temperature (20 °C) ensures handling convenience and long-term storage stability under recommended conditions (cool, dry environment) . While direct comparative melting point data for all regioisomers is not uniformly available, the 146 °C value serves as a verifiable identity parameter that can be cross-checked against supplied material.

Melting point
Method context
146 °C (reported)
Rapid identity verification parameter upon material receipt.
Literature value; cross-check may detect mislabeling or degradation.
Thermal Properties Physical Characterization Storage Stability

Application Scenarios


Angiotensin II Antagonist Synthesis

This compound is optimally procured when the synthetic route requires the ortho,ortho'-substituted 2'-hydroxymethyl-2-carboxylic acid biphenyl framework as an intermediate. Patent literature validates this specific substitution pattern for preparing 4-bromomethyl-2'-hydroxymethylbiphenyl derivatives used in angiotensin II antagonist synthesis [1]. Procurement should specify CAS 18773-63-2 explicitly, as the 2',3-carboxylic acid (CAS 773872-29-0) and 2',4-carboxylic acid regioisomers are not documented substitutes for this patented application .

High-Purity Building Block Procurement

For applications where trace impurities could interfere with coupling efficiency (e.g., Suzuki-Miyaura reactions, amide bond formation, or esterification), procurement of the 97% purity grade from suppliers such as Leyan offers a 2% absolute purity advantage over the standard 95% commercial baseline . This scenario is particularly relevant when the compound serves as a limiting reagent in multi-step syntheses where impurity accumulation must be minimized.

Dye, Pigment, and Polymer Intermediate

CAS 18773-63-2 is documented as a synthetic intermediate for dyes, pigments, and polymeric materials . The presence of both a carboxylic acid (for esterification or amidation) and a hydroxymethyl group (for etherification, oxidation, or further functionalization) provides bifunctional reactivity that supports diverse derivatization strategies. Procurement in this context should verify batch-specific analytical documentation (NMR, HPLC) to ensure consistent reactivity across different synthetic campaigns .

Quality Control: Identity Verification at Receipt

Upon receiving CAS 18773-63-2, the reported melting point of 146 °C serves as a rapid, low-cost identity verification parameter [2]. Deviation from this value may indicate mislabeling, regioisomer contamination, or degradation during shipping and storage. Given that regioisomeric analogs (e.g., CAS 773872-29-0) share identical molecular weight (228.24 g/mol) and similar spectroscopic profiles, melting point verification provides an orthogonal identity check prior to committing material to critical experiments.

Application
Selection Property
Validation Focus
Angiotensin II antagonist synthesis
Regiochemical identity (ortho,ortho'-pattern)
Verify CAS 18773-63-2 and substitution pattern
High-purity building block procurement
Purity specification (supplier-reported)
Impurity profiling and batch consistency
Dye, pigment, polymer intermediate
Bifunctional reactivity (COOH + CH₂OH)
Reactivity verification (NMR, HPLC)
QC identity verification at receipt
Thermal identity benchmark
Melting point check upon material receipt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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